3-Bromo-4-(isopropoxymethyl)benzoic acid
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Overview
Description
3-Bromo-4-(isopropoxymethyl)benzoic acid is an organic compound with the molecular formula C11H13BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and an isopropoxymethyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(isopropoxymethyl)benzoic acid typically involves the following steps:
Bromination: The starting material, 4-(isopropoxymethyl)benzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the third position.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for bromination and purification can enhance yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(isopropoxymethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Oxidation Products: Carboxylic acids or ketones, depending on the extent of oxidation.
Reduction Products: Alcohols or alkanes, depending on the reducing agent and conditions.
Scientific Research Applications
3-Bromo-4-(isopropoxymethyl)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(isopropoxymethyl)benzoic acid depends on its application:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylbenzoic acid: Similar structure but with a methyl group instead of an isopropoxymethyl group.
3-Bromo-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of an isopropoxymethyl group.
Uniqueness
3-Bromo-4-(isopropoxymethyl)benzoic acid is unique due to the presence of the isopropoxymethyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific synthetic and medicinal applications .
Properties
CAS No. |
1131594-13-2 |
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Molecular Formula |
C11H13BrO3 |
Molecular Weight |
273.12 g/mol |
IUPAC Name |
3-bromo-4-(propan-2-yloxymethyl)benzoic acid |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)15-6-9-4-3-8(11(13)14)5-10(9)12/h3-5,7H,6H2,1-2H3,(H,13,14) |
InChI Key |
SYDPTTFGANLEIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1=C(C=C(C=C1)C(=O)O)Br |
Origin of Product |
United States |
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